molecular formula C16H28N2O4 B103847 Oseltamivir CAS No. 196618-13-0

Oseltamivir

Katalognummer B103847
CAS-Nummer: 196618-13-0
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VSZGPKBBMSAYNT-RRFJBIMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oseltamivir is an antiviral medication used for the treatment and prophylaxis of influenza A and B. It functions as a prodrug, which is extensively converted into its active form, oseltamivir carboxylate, after oral administration. This active metabolite is a potent and selective inhibitor of the neuraminidase glycoprotein, which is essential for the replication of influenza viruses. Oseltamivir has been shown to reduce the duration and severity of flu symptoms when administered within 36 hours of symptom onset. It is also effective in preventing influenza in various populations, including the elderly and those with chronic diseases, and has demonstrated efficacy in reducing the risk of illness in household contacts of infected individuals .

Synthesis Analysis

Several synthetic approaches to oseltamivir have been developed. A time-efficient synthesis was achieved in 60 minutes over five steps in a single reaction vessel, utilizing a catalytic system for a rapid asymmetric Michael reaction . Another practical synthesis from diethyl D-tartrate involved an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction . Additionally, a chemoenzymatic approach intersected with advanced intermediates derived from ethyl benzoate, benefiting from symmetry considerations and translocation of the acrylate double bond .

Molecular Structure Analysis

Oseltamivir possesses three chirality centers in its structure, leading to eight possible stereoisomers. Only a few of these isomers have been synthesized and evaluated. The stereoselective synthesis of three diastereoisomers was achieved using organocatalytic Michael addition, cyclization, and reduction. Computational activity prediction and biological testing revealed that these isomers had lower antiviral activity compared to oseltamivir, with one isomer showing comparable in vitro potency to the sensitive influenza viral strain A/Perth/265/2009(H5N1) .

Chemical Reactions Analysis

The activation of the oseltamivir prodrug is catalyzed by human carboxylesterase 1 (HCE1), with liver microsomes rapidly hydrolyzing oseltamivir to its active form. The presence of the antiplatelet agent clopidogrel can inhibit this activation by up to 90%, potentially reducing the therapeutic efficacy of oseltamivir . Additionally, the synthesis of oseltamivir's core involved enzyme-catalyzed carbonyl reduction, with ketoreductases overriding inherent diastereomeric bias in the substrate and facilitating O/N-interconversion through allylic imidate rearrangement or N-Mitsunobu chemistry .

Physical and Chemical Properties Analysis

Oseltamivir is well-absorbed from the gastrointestinal tract, with an absolute bioavailability of 80% for the active metabolite. The pharmacokinetics of oseltamivir and its active form are dose-proportional and predictable, making it suitable for diverse patient populations. The active metabolite reaches peak plasma concentrations within 3 to 4 hours and has a half-life of 6 to 10 hours. Renal clearance of both the prodrug and the active metabolite exceeds the glomerular filtration rate, indicating renal tubular secretion contributes to their elimination. The pharmacokinetic profile remains linear and dose-proportional across a range of dosages, with steady-state plasma concentrations achieved within 3 days of administration .

Wissenschaftliche Forschungsanwendungen

Treatment of Influenza Viruses A and B

  • Application Summary : Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B .
  • Methods of Application : Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .
  • Results or Outcomes : In a systematic review of clinical study reports, oseltamivir reduced the time to first alleviation of symptoms by 16.8 hours (95% confidence interval 8.4 to 25.1 hours, P<0.001). There was no significant reduction in risk of unverified bronchitis, otitis media, sinusitis, or any complication classified as serious or that led to study withdrawal .

Treatment of COVID-19

  • Application Summary : Researchers globally have been trying to develop new drugs or repurpose existing ones for treating COVID-19. This led to the use of oseltamivir, an antiviral drug used for treating influenza A and B viruses, as a trial drug for COVID-19 .
  • Methods of Application : A systematic review and meta-analysis was performed to assess the clinical safety and efficacy of oseltamivir for treating COVID-19 .
  • Results or Outcomes : The study found that survival was not significantly different between all categories of oseltamivir and the comparison groups analysed. The duration of hospitalisation was significantly shorter in the oseltamivir group following sensitivity analysis (MD -5.95, 95% CI -9.91—-1.99 p = 0.003, heterogeneity I2 0%, p = 0.37). The virological, laboratory and radiological response rates were all not in favour of oseltamivir .

Treatment of Influenza B

  • Application Summary : Oseltamivir has been used in the treatment of Influenza B. A study found a significant difference in the cough severity after 3 days of influenza B treatment between the oseltamivir treated group and the oseltamivir non-treated group .
  • Methods of Application : The drug is administered orally and it works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .
  • Results or Outcomes : The number of cases of absent, mild, moderate, and severe cough in the oseltamivir treated group were 39, 91, 6, and 5, respectively, whereas the number of cases of absent, mild, moderate, and severe cough in the non-treated oseltamivir were 11, 31, 14, and 2, respectively .

Treatment of Influenza A

  • Application Summary : Oseltamivir has been used in the treatment of Influenza A. A study found that different oseltamivir regimens had varying impacts on treating Influenza A .
  • Methods of Application : The drug is administered orally and it works by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .
  • Results or Outcomes : The study found that different oseltamivir regimens had varying impacts on treating Influenza A .

Safety And Hazards

Oseltamivir has been associated with side effects such as nausea, vomiting, psychiatric effects, and renal adverse events in adults and vomiting in children . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of Oseltamivir .

Eigenschaften

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPKBBMSAYNT-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044291
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 6.86e-01 g/L
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release.
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OSELTAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Oseltamivir

CAS RN

196618-13-0, 204255-11-8
Record name Oseltamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196618-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OSELTAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Oseltamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir
Reactant of Route 2
Oseltamivir
Reactant of Route 3
Oseltamivir
Reactant of Route 4
Oseltamivir
Reactant of Route 5
Oseltamivir
Reactant of Route 6
Oseltamivir

Citations

For This Compound
60,800
Citations
A Bardsley-Elliot, S Noble - Drugs, 1999 - Springer
… tract oseltamivir is … oseltamivir treatment studies. All known GS4071 resistant genotypes are growth disadvantaged and display significantly reduced infectivity in animals. ▴ Oseltamivir …
Number of citations: 140 link.springer.com
K McClellan, CM Perry - Drugs, 2001 - Springer
… that administration of oral oseltamivir 20 to 200mg twice daily … febrile influenza showed that oseltamivir reduced the duration of … were also reduced significantly in oseltamivir recipients. …
Number of citations: 321 link.springer.com
R Dutkowski, B Thakrar, E Froehlich, P Suter, C Oo… - Drug safety, 2003 - Springer
… adverse effect of oseltamivir and that this can be reduced by taking oseltamivir after a light … reported in 1.3% of oseltamivir 75mg twice daily, 0.7% of oseltamivir 150mg twice daily and …
Number of citations: 132 link.springer.com
RJ Whitley, FG Hayden, KS Reisinger… - The Pediatric …, 2001 - journals.lww.com
Background. Oral oseltamivir administration is effective treatment for influenza in adults. This study was conducted to determine the efficacy, safety and tolerability of oseltamivir in …
Number of citations: 954 journals.lww.com
KG Nicholson, FY Aoki, A Osterhaus, S Trottier… - The Lancet, 2000 - thelancet.com
Background Use of some antiviral drugs for influenza infection is limited by potential rapid emergence of resistance. We studied the efficacy and safety of oseltamivir, the oral prodrug of …
Number of citations: 025 www.thelancet.com
…, RG Mills, Oseltamivir Study Group - … England Journal of …, 1999 - Mass Medical Soc
Background Safe and effective antiviral agents are needed to prevent infection with influenza A and B viruses. Oseltamivir (GS4104), which can be administered orally, is the prodrug of …
Number of citations: 707 www.nejm.org
MS Tullu - Journal of Postgraduate Medicine, 2009 - ijp-online.com
… Oseltamivir is readily absorbed from the gastrointestinal tract and is converted to the active metabolite-oseltamivir carboxylate, which has a wider distribution in the body. Oseltamivir …
Number of citations: 44 ijp-online.com
J Dobson, RJ Whitley, S Pocock, AS Monto - The Lancet, 2015 - thelancet.com
Background Despite widespread use, questions remain about the efficacy of oseltamivir in the treatment of influenza. We aimed to do an individual patient data meta-analysis for all …
Number of citations: 628 www.thelancet.com
P Ward, I Small, J Smith, P Suter… - Journal of Antimicrobial …, 2005 - academic.oup.com
… oseltamivir has not been approved for prophylactic use in children, it has been shown to be effective. Oseltamivir is … The use of oseltamivir in a pandemic is influenced by the goals of the …
Number of citations: 608 academic.oup.com
…, Oseltamivir Post Exposure Prophylaxis Investigator … - Jama, 2001 - jamanetwork.com
… Oseltamivir was well tolerated; gastrointestinal tract effects were reported with similar frequency in oseltamivir … ConclusionIn our sample, postexposure prophylaxis with oseltamivir, 75 …
Number of citations: 618 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.